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molecular formula C17H18N2O3 B1400483 ethyl 4-cyano-5-ethyl-3-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-72-1

ethyl 4-cyano-5-ethyl-3-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1400483
M. Wt: 298.34 g/mol
InChI Key: TXHZUXFMTAMRST-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

A solution of 20% Pd(OH)2/C (6.95 g) and 3-(4-benzyloxy-phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (23.173 g, 59.65 mmol, prepared in example E-80a or E-80b) in a 1/2 EtOH/THF solution (300 mL) is placed under 50 PSI of H2 at room temperature for 3.5 hours. The reaction mixture is combined with another reaction mixture of the same scale, and the combined reaction mixtures are filtered through Hyflo, washing with EtOAc. The filtrate is concentrated in vacuo to afford a white residue. The white residue is dissolved in a minimal amount of EtOAc, then treated with excess hexanes, causing a precipitate to form. The resulting white solid is recovered by vacuum filtration, washing with hexanes and drying under vacuum to afford the title compound (35.01 g, 98% yield) as a white solid: 1H NMR (500 MHz; CDCl3) δ 7.23 (d, 2H), 6.83 (d, 2H), 5.46 (s, 1H), 4.11 (q, 2H), 3.87 (s, 3H), 2.84 (q, 2H), 1.30 (t, 3H), 1.06 (t, 3H); MS(ES): m/z 299.1 (M++H), 297.1 (M−H−). Anal. Calcd. For C17H18N2O3: C, 68.44; H, 6.08; N, 9.38. Found C, 68.18, H, 6.06; N, 9.34.
Name
EtOH THF
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6.95 g
Type
catalyst
Reaction Step Five
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:29])[C:8]([CH2:27][CH3:28])=[C:9]([C:25]#[N:26])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17]CC2C=CC=CC=2)=[CH:13][CH:12]=1)=[O:5])[CH3:2].CCO.C1COCC1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:29])[C:8]([CH2:27][CH3:28])=[C:9]([C:25]#[N:26])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:5])[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
23.173 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C(=C(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C#N)CC)C
Step Two
Name
EtOH THF
Quantity
300 mL
Type
reactant
Smiles
CCO.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
6.95 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed under 50 PSI of H2 at room temperature for 3.5 hours
Duration
3.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture is combined with another reaction mixture of the same scale
CUSTOM
Type
CUSTOM
Details
the combined reaction mixtures
FILTRATION
Type
FILTRATION
Details
are filtered through Hyflo
WASH
Type
WASH
Details
washing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white residue
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The resulting white solid is recovered by vacuum filtration
WASH
Type
WASH
Details
washing with hexanes
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C(=C(C1C1=CC=C(C=C1)O)C#N)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 35.01 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 196.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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